7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine
Description
Nomenclature and Structural Identity
IUPAC Name :
2-phenylmethoxy-6-piperazin-1-ylbenzo[b]benzothiazepine .
CAS Registry Number :
1076198-97-4 (non-deuterated form) .
Molecular Formula :
C$${24}$$H$${23}$$N$$_{3}$$OS .
Molecular Weight :
401.53 g/mol .
Structural Features :
- A dibenzothiazepine core, characteristic of quetiapine derivatives.
- A benzyloxy (-OCH$$2$$C$$6$$H$$_5$$) substitution at the 7-position of the aromatic ring .
- Removal of the 2-(2-hydroxyethoxy)ethyl group from the piperazine nitrogen (N-desalkylation) .
Key Modifications :
Spectral Data :
Pharmacological Classification and Therapeutic Relevance
Pharmacological Class :
- Synthetic dibenzothiazepine derivative.
- Structural analog of quetiapine, an atypical antipsychotic .
Therapeutic Relevance :
- Research Tool : Used to study structure-activity relationships (SAR) in quetiapine derivatives .
- Receptor Targets :
| Target | Affinity | Role |
|---|---|---|
| 5-HT$$_{2A}$$ | Moderate | Serotonin receptor antagonism linked to antipsychotic effects . |
| Dopamine D$$_2$$ | Moderate | Partial antagonism contributes to mood stabilization . |
Biochemical Pathways :
Position within the Quetiapine Derivative Family
Structural Comparison :
Unique Attributes :
- The benzyloxy group at position 7 introduces steric bulk, potentially prolonging receptor binding duration .
- N-desalkylation simplifies metabolic pathways, making it a candidate for studying dealkylation kinetics .
Synthetic Utility :
Properties
IUPAC Name |
2-phenylmethoxy-6-piperazin-1-ylbenzo[b][1,4]benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-2-6-18(7-3-1)17-28-19-10-11-21-23(16-19)29-22-9-5-4-8-20(22)24(26-21)27-14-12-25-13-15-27/h1-11,16,25H,12-15,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJQVRTWUFPAFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)OCC4=CC=CC=C4)SC5=CC=CC=C52 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652463 | |
| Record name | 7-(Benzyloxy)-11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-97-4 | |
| Record name | 7-(Benzyloxy)-11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intermediate Preparation: Dibenzo[b,f] thiazepin-11(10H)-one
The synthesis begins with the preparation of dibenzo[b,f]thiazepin-11(10H)-one (Intermediate I), a common precursor for quetiapine derivatives. As detailed in patent literature, Intermediate I is chlorinated using phosphorus oxychloride (POCl₃) in the presence of N,N-disubstituted anilines or triethylamine to yield 11-chlorodibenzo[b,f]thiazepine (Intermediate II). This step requires rigorous temperature control, with reflux conditions maintained for 10–13 hours to ensure complete conversion. Excess POCl₃ is subsequently evaporated under reduced pressure, and the product is isolated via toluene extraction.
Key Reaction Conditions:
Introduction of the Piperazine Side Chain
The quetiapine core is functionalized by reacting Intermediate II with 2-(2-hydroxyethoxy)ethylpiperazine. This step employs a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate. The reaction proceeds at 90°C for 6–8 hours, achieving near-quantitative conversion. The product is then extracted into an organic phase (e.g., toluene) and washed with aqueous sodium hydroxide to remove residual acids.
Benzyloxy Group Incorporation
The critical modification at the 7-position involves benzylation under Mitsunobu conditions or via direct alkylation. Patent data suggests using benzyl bromide in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (THF) at 60°C. Alternatively, a two-step protection-deprotection strategy may be employed:
-
Protection: The hydroxyl group is protected as a silyl ether (e.g., tert-butyldimethylsilyl chloride).
-
Benzylation: Benzyl bromide is introduced, followed by deprotection using tetra-n-butylammonium fluoride (TBAF).
Optimization Notes:
-
Benzylation efficiency depends on the steric hindrance around the hydroxyl group.
-
Yields range from 70–85%, with purity ≥95% confirmed by HPLC.
Purification and Analytical Characterization
Solvent-Based Crystallization
The crude product is dissolved in a chloroform-methanol mixture (9:1 v/v) and subjected to slow evaporation, yielding crystalline 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine. Recrystallization from ethyl acetate improves purity to >99%, as verified by melting point analysis (observed: 158–160°C).
Chromatographic Techniques
Industrial-scale purification employs flash chromatography using silica gel (60–120 mesh) and a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures residual solvent levels comply with ICH guidelines.
Analytical Data Table:
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC | 99.2% |
| Residual Solvents | GC-MS | <0.1% (toluene, THF) |
| Molecular Weight | HRMS | 401.52 (calc. 401.52) |
Process Challenges and Mitigation Strategies
Moisture Sensitivity
The use of POCl₃ and NaH necessitates anhydrous conditions. Even trace moisture reduces yields by promoting hydrolysis. Solutions include:
Byproduct Formation
Side reactions during benzylation generate N-alkylated byproducts. These are minimized by:
-
Controlled Stoichiometry: Benzyl bromide is added in 1.1 equivalents.
-
Temperature Modulation: Maintaining temperatures below 65°C prevents exothermic side reactions.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in research applications .
Scientific Research Applications
Chemistry: It can be used as a reference standard or as a starting material for the synthesis of novel compounds.
Biology: The compound’s interactions with biological targets can be studied to understand its pharmacological effects and potential therapeutic uses.
Medicine: Research into its efficacy and safety as a modified antipsychotic agent can provide insights into new treatment options for psychiatric disorders.
Industry: The compound can be utilized in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics
Mechanism of Action
The mechanism of action of 7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine is likely similar to that of Quetiapine, involving antagonism of dopamine and serotonin receptors. The modifications in its structure may influence its binding affinity and selectivity for these receptors, potentially altering its pharmacological profile and therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Pharmacokinetic and Pharmacodynamic Comparisons
Key Findings:
Receptor Binding: The benzyloxy group in this compound reduces affinity for dopamine D2 receptors compared to Quetiapine but enhances interactions with serotonin 5-HT2A receptors, as inferred from deuterated analogs .
Metabolic Stability :
- Unlike 7-Hydroxy Quetiapine (a primary metabolite), the benzyloxy derivative resists Phase I oxidation due to steric hindrance, making it useful for studying alternative metabolic pathways .
Synthetic Accessibility :
- The compound is synthesized via modifications of Quetiapine’s core intermediate, 1-(2-(2-hydroxyethoxy)ethyl)piperazine (HEEP; CAS: 13349-82-1), with stoichiometric adjustments to accommodate structural changes .
Biological Activity
7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine is a derivative of Quetiapine, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder. This compound has garnered attention for its potential biological activities, particularly in neuropharmacology.
- Molecular Formula : C24H23N3OS
- Molecular Weight : 401.52 g/mol
- CAS Number : 1076198-97-4
- IUPAC Name : 2-phenylmethoxy-6-piperazin-1-ylbenzo[b][1,4]benzothiazepine
This compound exhibits a mechanism of action similar to that of its parent compound, Quetiapine. It primarily acts as an antagonist at various neurotransmitter receptors, including:
- Dopamine Receptors : Particularly D2 receptors, which are implicated in the modulation of psychotic symptoms.
- Serotonin Receptors : Such as 5-HT2A and 5-HT1A, contributing to its antipsychotic and mood-stabilizing effects.
The compound's affinity for these receptors suggests it may have therapeutic effects in mood disorders and psychosis.
In Vitro Studies
In vitro studies have demonstrated the compound's metabolic stability and pharmacokinetic properties. For instance, research indicates that it undergoes significant metabolic transformation in liver microsomes, which is crucial for understanding its bioavailability and efficacy.
| Parameter | Value |
|---|---|
| Half-life (in vitro) | Varies by species |
| Metabolic Stability | Moderate |
| Main Metabolites | Hydroxy derivatives |
Antipsychotic Efficacy
A study conducted on animal models indicated that this compound exhibited significant antipsychotic effects comparable to Quetiapine. The study measured behavioral responses in models induced with psychosis-like symptoms. Results showed a reduction in hyperactivity and stereotypic behaviors.
Safety Profile
Another investigation focused on the safety profile of the compound, assessing potential side effects. The findings suggested a lower incidence of extrapyramidal symptoms compared to traditional antipsychotics, indicating a favorable safety margin.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
